molecular formula C5H10N2O2 B1445164 3-Aminooxolane-3-carboxamide CAS No. 1342406-32-9

3-Aminooxolane-3-carboxamide

Cat. No. B1445164
CAS RN: 1342406-32-9
M. Wt: 130.15 g/mol
InChI Key: UYZGJJIHZKHDTQ-UHFFFAOYSA-N
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Description

3-Aminooxolane-3-carboxamide, also known as AOC or 3-amino-4-oxolanecarboxamide, is a compound consisting of an oxolane ring with an amine group and a carboxamide group attached. It contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 primary amide (aliphatic), 1 primary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .


Molecular Structure Analysis

The molecular formula of 3-Aminooxolane-3-carboxamide is C5H10N2O2. It contains an oxolane ring with an amine group and a carboxamide group attached. The structure includes 19 bonds in total; 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 primary amide (aliphatic), 1 primary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .

Scientific Research Applications

Anticancer Activity

3-Aminooxolane-3-carboxamide derivatives have been explored for their potential anticancer properties. These compounds can interact with biological targets that play a role in cancer progression, such as enzymes or receptors involved in cell growth and apoptosis. For instance, certain carboxamide derivatives have shown inhibitory effects on liver cancer cells by targeting caspase-3/7 and β-tubulin polymerization .

Biochemistry Applications

In biochemistry, 3-Aminooxolane-3-carboxamide is utilized for its reactivity in forming amide bonds, which are pivotal in synthesizing peptides and proteins. The compound’s structure allows for modifications that can lead to the development of enzyme inhibitors or activators, contributing to biochemical pathway studies .

Pharmacology

Pharmacologically, 3-Aminooxolane-3-carboxamide serves as a building block for developing drugs that target the central nervous system. Its derivatives can be designed to interact with neurotransmitter receptors or transporters, potentially leading to new treatments for neurological disorders .

Materials Science

In materials science, the compound’s derivatives could be incorporated into polymers or coatings to impart specific chemical properties, such as increased resistance to degradation or enhanced binding to other materials .

Environmental Science

3-Aminooxolane-3-carboxamide derivatives may play a role in environmental science by contributing to the synthesis of compounds that can remove pollutants or act as sensors for environmental monitoring .

Analytical Chemistry

The compound is relevant in analytical chemistry, where it can be part of the synthesis of novel markers or probes used in chromatography and spectrometry to detect or quantify other substances .

Chemical Engineering

In chemical engineering, 3-Aminooxolane-3-carboxamide and its derivatives can be involved in process optimization, serving as intermediates in the synthesis of more complex chemicals or as catalysts in reactions .

Medicinal Chemistry

Lastly, in medicinal chemistry, the compound is crucial for the design and synthesis of new drugs. Its versatility allows for the creation of molecules with potential therapeutic effects against various diseases, including metabolic disorders and infections .

properties

IUPAC Name

3-aminooxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4(8)5(7)1-2-9-3-5/h1-3,7H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZGJJIHZKHDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminooxolane-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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